molecular formula C21H19N3O3 B2371775 3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one CAS No. 1207052-20-7

3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one

Cat. No.: B2371775
CAS No.: 1207052-20-7
M. Wt: 361.401
InChI Key: KFACUQCDAOPYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is notable for its complex structure, which includes a quinoline core, an oxadiazole ring, and an isopropoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride.

    Attachment of the Isopropoxyphenyl Group: The isopropoxyphenyl group can be attached via a nucleophilic aromatic substitution reaction, where an appropriate phenol derivative reacts with an electrophilic quinoline intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the phenyl and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Various substituted quinoline and phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further pharmacological evaluation.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets suggests it could be developed into a drug for treating infections or cancer.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring and quinoline core are known to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound shares the isopropoxyphenyl group but has a different core structure, leading to different biological activities.

    4-(4-isopropoxyphenyl)-1,2,4-triazole: Similar in having an isopropoxyphenyl group and a heterocyclic ring, but differs in the type of heterocycle and overall structure.

Uniqueness

3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one is unique due to its combination of a quinoline core with an oxadiazole ring and an isopropoxyphenyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-methyl-3-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-13(2)26-15-10-8-14(9-11-15)20-22-21(27-23-20)17-12-24(3)18-7-5-4-6-16(18)19(17)25/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFACUQCDAOPYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=CC=CC=C4C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.